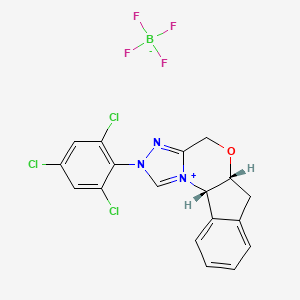

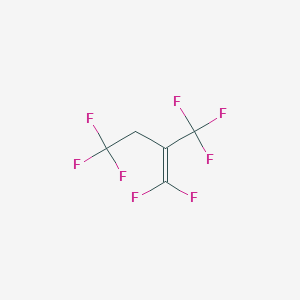

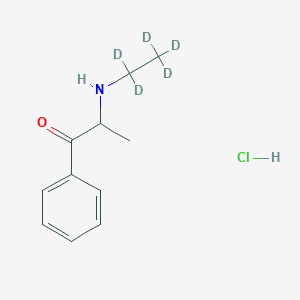

![molecular formula C7H6N4O2 B1503016 Méthyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1082977-64-7](/img/structure/B1503016.png)

Méthyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which the requested compound belongs, has been studied extensively . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Applications De Recherche Scientifique

Agents neuroprotecteurs et anti-neuroinflammatoires

Des études récentes ont mis en évidence le potentiel des dérivés du méthyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate en tant qu'agents neuroprotecteurs et anti-neuroinflammatoires. Ces composés se sont montrés prometteurs dans la réduction de la mort neuronale, ce qui est crucial pour le traitement des maladies neurodégénératives, des accidents vasculaires cérébraux ischémiques et des traumatismes crâniens . Les dérivés ont été évalués pour leur capacité à inhiber la production d'oxyde nitrique et de facteur de nécrose tumorale-α dans les cellules de microglie humaines, indiquant des propriétés anti-neuroinflammatoires significatives .

Activité antivirale

L'échafaudage triazole-pyrimidine a été identifié comme une structure clé dans le développement d'agents antiviraux. Des dérivés spécifiques du this compound ont démontré la capacité d'inhiber l'hétérodimérisation de la sous-unité PA–PB1 de l'ARN polymérase du virus de la grippe, présentant une voie prometteuse pour le développement de médicaments antiviraux .

Propriétés anticancéreuses

Des composés basés sur l'échafaudage [1,2,4]triazolo[1,5-a]pyrimidine ont été largement étudiés pour leurs propriétés anticancéreuses. Ces substances se sont avérées présenter des activités biologiques remarquables, ce qui pourrait les rendre appropriées pour être incluses dans des schémas thérapeutiques ciblant divers cancers .

Applications cardiovasculaires

La polyvalence de l'échafaudage [1,2,4]triazolo[1,5-a]pyrimidine s'étend aux applications cardiovasculaires. Les dérivés ont été explorés comme vasodilatateurs cardiovasculaires, offrant une voie pour le traitement de maladies telles que l'hypertension et la maladie coronarienne .

Effets anti-inflammatoires et analgésiques

L'incorporation de la partie 1,2,4-triazolo[1,5-a]pyrimidine dans d'autres structures moléculaires s'est avérée améliorer les propriétés anti-inflammatoires et analgésiques. Cela a ouvert des possibilités pour le développement de nouveaux médicaments contre la douleur et les inflammations .

Applications agricoles

L'échafaudage [1,2,4]triazolo[1,5-a]pyrimidine ne se limite pas à la chimie médicinale, mais trouve également des applications en agriculture. Il a été utilisé dans le développement d'herbicides et de fongicides, contribuant à la protection des cultures et à la sécurité alimentaire .

Analyse Biochimique

Biochemical Properties

Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with enzymes such as JAK1, JAK2, and PHD-1, acting as an inhibitor . These interactions are essential for its biological activities, including its anticancer and anti-inflammatory effects. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating various cellular processes. Additionally, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the ERK signaling pathway, leading to changes in gene expression and cellular metabolism . The compound induces apoptosis in cancer cells by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the downregulation of cell cycle-related and apoptosis-related proteins, ultimately leading to cell death. Furthermore, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its binding interactions with various biomolecules. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 by binding to their active sites and preventing their activity . This inhibition leads to the modulation of cell signaling pathways and changes in gene expression. Additionally, Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the ERK signaling pathway . This results in the downregulation of proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects are essential for determining the therapeutic window and safe usage of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate in clinical applications.

Metabolic Pathways

Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . These interactions are crucial for its biological activities, including its anticancer and anti-inflammatory effects. Understanding the metabolic pathways of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through specific transporters and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins and other biomolecules . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its subcellular localization is crucial for its biological activities, including its interactions with enzymes and proteins involved in cell signaling pathways . Understanding the subcellular localization of Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

IUPAC Name |

methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-6(12)5-9-7-8-3-2-4-11(7)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZYWSHUYPGVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=NC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676742 | |

| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082977-64-7 | |

| Record name | Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

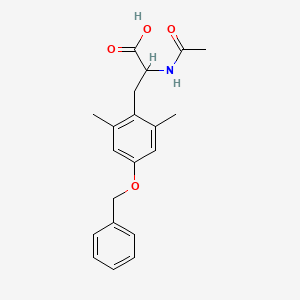

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)

![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)